molecular formula C17H18ClFN2O2 B2557302 1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea CAS No. 1797355-85-1

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea

Cat. No.: B2557302
CAS No.: 1797355-85-1
M. Wt: 336.79
InChI Key: FIMANMSAAHLNJZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea is a synthetic urea derivative characterized by a substituted phenyl and fluorophenyl-methoxypropyl moiety. Its structure features:

  • Urea core: Central carbamide group (NH–CO–NH).
  • Aromatic substituents: A 2-chlorophenyl group at position 1 and a 2-(2-fluorophenyl)-2-methoxypropyl group at position 2.
  • Functional groups: Chlorine (electron-withdrawing) and fluorine (electronegative) atoms, along with a methoxy group, which influence steric and electronic properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-17(23-2,12-7-3-5-9-14(12)19)11-20-16(22)21-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMANMSAAHLNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Based Coupling

The most straightforward approach involves reacting 2-chloroaniline with a pre-synthesized isocyanate bearing the 2-(2-fluorophenyl)-2-methoxypropyl moiety. For example, 2-(2-fluorophenyl)-2-methoxypropyl isocyanate can be prepared via the Curtius rearrangement of the corresponding acyl azide, derived from 2-(2-fluorophenyl)-2-methoxypropanoic acid. Subsequent coupling with 2-chloroaniline in anhydrous dichloromethane at 0–5°C yields the target urea.

Carbamoyl Chloride Route

Alternatively, 2-chlorophenylcarbamoyl chloride may react with 2-(2-fluorophenyl)-2-methoxypropylamine. This method avoids handling volatile isocyanates but requires stringent moisture-free conditions. A 2021 study demonstrated that carbamoyl chlorides derived from chlorophenyl groups exhibit moderate reactivity with aliphatic amines, achieving yields of 60–75% under inert atmospheres.

Synthesis of Key Intermediate: 2-(2-Fluorophenyl)-2-Methoxypropylamine

The methoxypropylamine component is critical for constructing the target urea. Two pathways dominate its synthesis:

Grignard Addition to 2-Fluorophenylacetone

2-Fluorophenylacetone undergoes Grignard reaction with methylmagnesium bromide to form 2-(2-fluorophenyl)-2-propanol. Subsequent methylation with methyl iodide in the presence of silver(I) oxide yields 2-(2-fluorophenyl)-2-methoxypropane, which is then converted to the amine via Gabriel synthesis or reductive amination.

Reductive Amination of 2-(2-Fluorophenyl)-2-Methoxypropanal

Propanal derivatives can be synthesized through oxidation of the corresponding alcohol. Reductive amination using ammonium acetate and sodium cyanoborohydride affords the amine in 65–80% yields.

Comparative Analysis of Urea-Forming Reactions

The table below summarizes key parameters for urea synthesis methods applicable to the target compound:

Method Reagents Conditions Yield (%) Purity (%) Source
Isocyanate coupling 2-Chloroaniline, isocyanate 0–5°C, anhydrous DCM 70–85 ≥95
Carbamoyl chloride Carbamoyl chloride, amine N₂, 25°C, 12 h 60–75 90
HFC-mediated HFC, amine RT, 24 h 85–99 ≥98

Mechanistic Considerations and Side Reactions

Competing Pathways in Isocyanate Reactions

Isocyanates may undergo hydrolysis to form unstable carbamic acids, particularly in protic solvents. LC-MS studies of analogous systems revealed that HFC minimizes side reactions compared to corrosive alternatives like chlorosulfonyl isocyanate (CSI). For instance, HFC reacts cleanly with secondary amines, whereas CSI generates fluorosulfonyl urea byproducts.

Steric Effects in Methoxypropylamine Coupling

The quaternary carbon in 2-(2-fluorophenyl)-2-methoxypropylamine introduces steric hindrance, slowing nucleophilic attack on isocyanates. Kinetic studies show that increasing reaction temperatures to 40–50°C improves conversion rates but risks decomposition of heat-sensitive intermediates.

Purification and Characterization

Crude urea products require purification via recrystallization or column chromatography. Ethyl acetate/hexane mixtures (3:1 v/v) effectively separate the target compound from unreacted amines. Structural confirmation relies on:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methoxy singlet (δ 3.3 ppm), and urea NH signals (δ 9.8–10.2 ppm).
  • ESI-HRMS : Calculated for C₁₇H₁₇ClFN₂O₂ [M + H]⁺: 351.0875; observed: 351.0878.

Industrial Scalability and Environmental Impact

Large-scale synthesis (≥0.1 mol) benefits from HFC’s stability and near-quantitative yields. However, fluorinated byproducts necessitate specialized waste treatment. Recent patents describe closed-loop systems for recovering fluorinated solvents, reducing environmental footprint.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Adamantane-Substituted Urea Analogs

A closely related compound, 3-[(2S)-1-[(3R)-3-(2-Chlorophenyl)-2-(2-fluorophenyl)pyrazolidin-1-yl]-1-oxopropan-2-yl]-1-(adamantan-2-yl)urea (R2) , shares the 2-chlorophenyl and 2-fluorophenyl motifs but replaces the methoxypropyl group with a bulky adamantane moiety. Key differences:

  • Synthetic Route : Both compounds utilize Boc-protected intermediates (e.g., Boc-L-alanine) for controlled assembly of the urea core, as detailed in .
Property Target Compound Adamantane-Substituted Urea (R2)
Molecular Weight (g/mol) ~375 (estimated) ~550 (based on R2 structure)
Key Substituent Methoxypropyl Adamantane
Lipophilicity (LogP) Moderate (predicted) High
Potential Application Enzyme inhibition Neurolysin modulation

Pesticide Urea Derivatives

Flufenoxuron (1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea), listed in , shares the urea backbone and halogenated aryl groups but differs in substitution patterns:

  • Activity: Flufenoxuron is a chitin synthesis inhibitor used as an insecticide, whereas the target compound’s biological role remains unconfirmed .
  • Substituent Effects: The trifluoromethyl group in flufenoxuron enhances pesticidal activity, while the methoxypropyl group in the target compound may confer metabolic stability.

Methoxypropyl-Containing Compounds

The theophylline-mercury complex (Meragidone Sodium, ) includes a 2-methoxypropyl group bound to a pyridinyl-mercury structure.

  • Conformational Flexibility : The methoxy group may stabilize specific molecular conformations, analogous to its role in the target compound’s urea scaffold .

Research Findings and Implications

  • Synthetic Methodology : The target compound’s synthesis likely parallels methods in , involving sequential coupling of halogenated aryl precursors and urea formation under controlled conditions .
  • Structure-Activity Relationships (SAR): Chlorine and fluorine substituents enhance binding to hydrophobic enzyme pockets. Methoxypropyl vs.
  • Unresolved Questions : Biological activity data for the target compound is absent in the provided evidence; further studies are needed to confirm its mechanism and efficacy.

Biological Activity

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea, with the CAS number 1797355-85-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17_{17}H18_{18}ClFN2_{2}O2_{2}
  • Molecular Weight : 336.8 g/mol
  • Structure : The compound features a urea functional group linked to a chlorophenyl and a methoxypropyl moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit their biological effects through various pathways:

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of urea derivatives, including this compound. For instance, in vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM)
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25

These results indicate that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's potential antimicrobial properties were assessed against several bacterial strains. Preliminary findings suggest moderate activity against Gram-positive bacteria, while Gram-negative bacteria showed resistance.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli8
Pseudomonas aeruginosaNo activity

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of various urea derivatives on cancer cell proliferation. The study highlighted that compounds with similar structures to this compound showed significant inhibition of tumor growth in xenograft models.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of urea derivatives revealed that modifications to the phenyl groups enhanced antibacterial activity. This study suggests that structural optimization could lead to more potent antimicrobial agents derived from this compound.

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